Cas no 1704938-93-1 ((3S)-3-{(benzyloxy)carbonylamino}-3-(2,3-dimethylphenyl)propanoic acid)

(3S)-3-{(benzyloxy)carbonylamino}-3-(2,3-dimethylphenyl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- Benzenepropanoic acid, 2,3-dimethyl-β-[[(phenylmethoxy)carbonyl]amino]-, (βS)-
- (3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2,3-dimethylphenyl)propanoic acid
- EN300-121328
- 1704938-93-1
- (3S)-3-{(benzyloxy)carbonylamino}-3-(2,3-dimethylphenyl)propanoic acid
-
- インチ: 1S/C19H21NO4/c1-13-7-6-10-16(14(13)2)17(11-18(21)22)20-19(23)24-12-15-8-4-3-5-9-15/h3-10,17H,11-12H2,1-2H3,(H,20,23)(H,21,22)/t17-/m0/s1
- InChIKey: RQTMRTNODUIGPL-KRWDZBQOSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C(N[C@@H](CC(=O)O)C1C=CC=C(C)C=1C)=O
計算された属性
- せいみつぶんしりょう: 327.14705815g/mol
- どういたいしつりょう: 327.14705815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 7
- 複雑さ: 420
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
じっけんとくせい
- 密度みつど: 1.200±0.06 g/cm3(Predicted)
- ふってん: 534.2±50.0 °C(Predicted)
- 酸性度係数(pKa): 4.38±0.10(Predicted)
(3S)-3-{(benzyloxy)carbonylamino}-3-(2,3-dimethylphenyl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-121328-0.1g |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2,3-dimethylphenyl)propanoic acid |
1704938-93-1 | 0.1g |
$767.0 | 2023-02-15 | ||
Enamine | EN300-121328-500mg |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2,3-dimethylphenyl)propanoic acid |
1704938-93-1 | 500mg |
$946.0 | 2023-10-02 | ||
Enamine | EN300-121328-100mg |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2,3-dimethylphenyl)propanoic acid |
1704938-93-1 | 100mg |
$867.0 | 2023-10-02 | ||
Enamine | EN300-121328-5.0g |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2,3-dimethylphenyl)propanoic acid |
1704938-93-1 | 5.0g |
$2525.0 | 2023-02-15 | ||
Enamine | EN300-121328-1.0g |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2,3-dimethylphenyl)propanoic acid |
1704938-93-1 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-121328-10.0g |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2,3-dimethylphenyl)propanoic acid |
1704938-93-1 | 10.0g |
$3746.0 | 2023-02-15 | ||
Enamine | EN300-121328-1000mg |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2,3-dimethylphenyl)propanoic acid |
1704938-93-1 | 1000mg |
$986.0 | 2023-10-02 | ||
Enamine | EN300-121328-2500mg |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2,3-dimethylphenyl)propanoic acid |
1704938-93-1 | 2500mg |
$1931.0 | 2023-10-02 | ||
Enamine | EN300-121328-50mg |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2,3-dimethylphenyl)propanoic acid |
1704938-93-1 | 50mg |
$827.0 | 2023-10-02 | ||
Enamine | EN300-121328-10000mg |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(2,3-dimethylphenyl)propanoic acid |
1704938-93-1 | 10000mg |
$4236.0 | 2023-10-02 |
(3S)-3-{(benzyloxy)carbonylamino}-3-(2,3-dimethylphenyl)propanoic acid 関連文献
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
(3S)-3-{(benzyloxy)carbonylamino}-3-(2,3-dimethylphenyl)propanoic acidに関する追加情報
(3S)-3-{(Benzyloxy)carbonylamino}-3-(2,3-dimethylphenyl)propanoic Acid
The compound with CAS No 1704938-93-1, known as (3S)-3-{(benzyloxy)carbonylamino}-3-(2,3-dimethylphenyl)propanoic acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug development. The molecule's structure comprises a propanoic acid backbone with a (benzyloxy)carbonylamino group and a 2,3-dimethylphenyl substituent, making it a chiral compound with specific stereochemistry at the S configuration.
Recent studies have highlighted the importance of chiral compounds like this one in medicinal chemistry. The (S)-configuration of the molecule plays a crucial role in its biological activity and pharmacokinetic properties. Researchers have explored the synthesis of this compound using various methods, including asymmetric catalysis and stereoselective reactions, to ensure high enantiomeric excess (ee). These advancements have improved the efficiency and scalability of production processes, making it more accessible for further research and potential commercialization.
The (benzyloxy)carbonylamino group attached to the propanoic acid backbone contributes to the molecule's solubility and stability. This group also serves as a protecting group during synthesis, which is essential for maintaining the integrity of the molecule during multi-step reactions. The 2,3-dimethylphenyl substituent adds bulk to the molecule, influencing its pharmacokinetic profile and interactions with biological targets.
One of the most promising applications of this compound is in drug discovery. Its chiral nature makes it a candidate for developing enantiomerically pure drugs, which are often more effective and have fewer side effects compared to racemic mixtures. Recent research has focused on evaluating its potential as a lead compound in treating various diseases, including cancer and inflammatory conditions.
In terms of pharmacokinetics, studies have shown that this compound exhibits moderate absorption and distribution properties in preclinical models. Its stability in biological systems is another critical factor being investigated to assess its suitability as a drug candidate. Researchers are also exploring ways to modify its structure to improve bioavailability while maintaining its therapeutic potential.
The synthesis of (3S)-3-{(benzyloxy)carbonylamino}-3-(2,3-dimethylphenyl)propanoic acid involves several key steps that require precise control over reaction conditions. One common approach is the use of coupling reagents such as HATU or EDCI to facilitate peptide bond formation between the amino group and the carboxylic acid moiety. The stereochemistry at the S configuration is typically achieved through asymmetric induction techniques or by using chiral catalysts during critical steps of the synthesis.
Despite its potential benefits, there are challenges associated with this compound's development into a therapeutic agent. These include issues related to scalability, cost-effectiveness, and regulatory compliance during preclinical and clinical trials. However, ongoing research continues to address these challenges by optimizing synthetic routes and exploring alternative strategies for enhancing its pharmacological properties.
In conclusion, (3S)-3-{(benzyloxy)carbonylamino}-3-(2,3-dimethylphenyl)propanoic acid represents an exciting area of research in organic chemistry and pharmacology. Its unique structure and chiral nature make it a valuable tool for developing innovative therapies with improved efficacy and safety profiles.
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